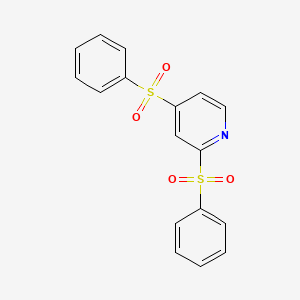
Pyridine, 2,4-bis(phenylsulfonyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridine, 2,4-bis(phenylsulfonyl)-: is a chemical compound with the molecular formula C17H13NO4S2 . It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N . Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 2,4-bis(phenylsulfonyl)- typically involves the sulfonylation of pyridine derivatives. One common method is the reaction of pyridine with phenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: Industrial production of Pyridine, 2,4-bis(phenylsulfonyl)- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to increase yield and purity. Continuous flow reactors and automated systems are often used to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions: Pyridine, 2,4-bis(phenylsulfonyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenylsulfonyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfoxide derivatives.
Substitution: Formation of substituted pyridine derivatives.
Applications De Recherche Scientifique
Chemistry: Pyridine, 2,4-bis(phenylsulfonyl)- is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is used in the development of new materials with unique properties.
Biology: In biological research, Pyridine, 2,4-bis(phenylsulfonyl)- is used as a probe to study enzyme mechanisms and interactions. It can also be used to modify biomolecules for various applications, including drug delivery and diagnostics.
Medicine: The compound has potential applications in medicinal chemistry. It is investigated for its ability to inhibit certain enzymes and receptors, making it a candidate for drug development.
Industry: In the industrial sector, Pyridine, 2,4-bis(phenylsulfonyl)- is used in the production of specialty chemicals and materials. It is also used as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of Pyridine, 2,4-bis(phenylsulfonyl)- involves its interaction with molecular targets such as enzymes and receptors. The phenylsulfonyl groups can form strong interactions with active sites of enzymes, inhibiting their activity. The compound can also interact with receptors, modulating their function and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Pyridine, 2-phenylsulfonyl-: This compound has only one phenylsulfonyl group and exhibits different reactivity and properties compared to Pyridine, 2,4-bis(phenylsulfonyl)-.
Pyridine, 4-phenylsulfonyl-: Similar to the above, but with the phenylsulfonyl group at the 4-position.
Pyridine, 2,6-bis(phenylsulfonyl)-: This compound has phenylsulfonyl groups at the 2 and 6 positions, leading to different steric and electronic effects.
Uniqueness: Pyridine, 2,4-bis(phenylsulfonyl)- is unique due to the presence of two phenylsulfonyl groups at the 2 and 4 positions of the pyridine ring. This unique substitution pattern imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
56460-66-3 |
|---|---|
Formule moléculaire |
C17H13NO4S2 |
Poids moléculaire |
359.4 g/mol |
Nom IUPAC |
2,4-bis(benzenesulfonyl)pyridine |
InChI |
InChI=1S/C17H13NO4S2/c19-23(20,14-7-3-1-4-8-14)16-11-12-18-17(13-16)24(21,22)15-9-5-2-6-10-15/h1-13H |
Clé InChI |
QQXYXJRMIDRLSY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)S(=O)(=O)C2=CC(=NC=C2)S(=O)(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


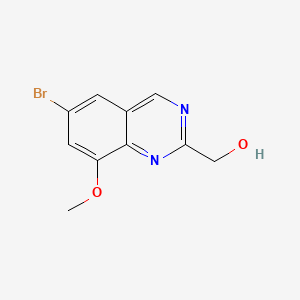
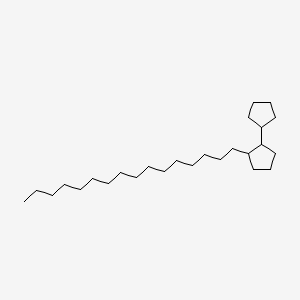
![3-[2-(Trifluoromethyl)phenoxy]propanoic acid](/img/structure/B13944284.png)
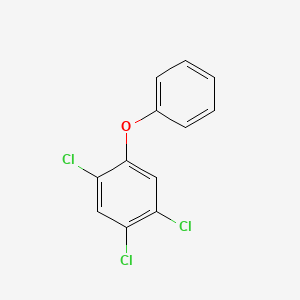

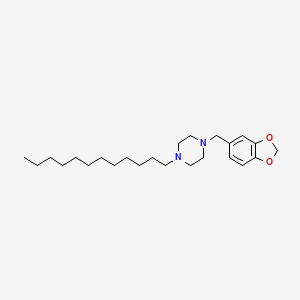
![5,7-Dibromo-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B13944313.png)

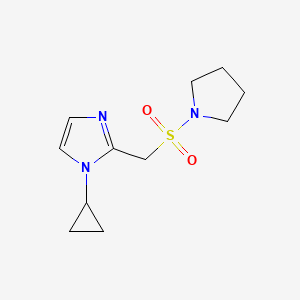
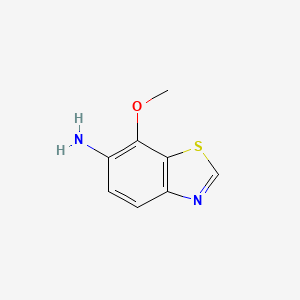
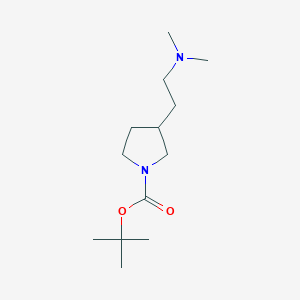
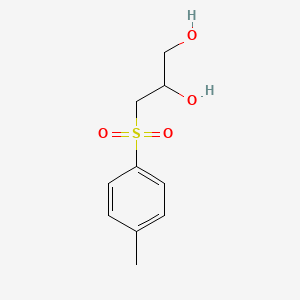
![1-[2-(Methylsulfanyl)-4,5-dihydro-1,3-oxazol-5-yl]ethan-1-one](/img/structure/B13944349.png)

